molecular formula C10H12O5 B1630803 2,3-Dihydroxypropyl 4-hydroxybenzoate CAS No. 93778-15-5

2,3-Dihydroxypropyl 4-hydroxybenzoate

Cat. No.: B1630803
CAS No.: 93778-15-5
M. Wt: 212.2 g/mol
InChI Key: BJLWPNKOAQTBGT-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H12O5. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl groups are substituted with a 2,3-dihydroxypropyl group. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that this compound is a product of the transesterification of parabens with glycerol . Parabens are commonly used as antimicrobial preservatives in various medicinal and cosmetic preparations .

Mode of Action

It is known that this compound is formed as a result of the transesterification of parabens with glycerol . Transesterification is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst.

Biochemical Pathways

It is known that this compound is a product of the transesterification of parabens with glycerol . This suggests that it may be involved in the metabolic pathways related to the breakdown and utilization of these compounds.

Pharmacokinetics

Parabens are generally well absorbed, widely distributed, metabolized, and excreted in urine .

Result of Action

Parabens are known for their antimicrobial properties, which are utilized in various medicinal and cosmetic preparations .

Action Environment

It is known that this compound is stable under ambient conditions for more than 5 years . This suggests that it has good environmental stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,3-dihydroxypropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Reaction Scheme:

4-Hydroxybenzoic acid+2,3-Dihydroxypropyl alcoholAcid catalyst2,3-Dihydroxypropyl 4-hydroxybenzoate+Water\text{4-Hydroxybenzoic acid} + \text{2,3-Dihydroxypropyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+2,3-Dihydroxypropyl alcoholAcid catalyst​2,3-Dihydroxypropyl 4-hydroxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 2,3-Dihydroxypropyl 4-hydroxybenzoate can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 2,3-Diketopropyl 4-hydroxybenzoate or 2,3-Dicarboxypropyl 4-hydroxybenzoate.

    Reduction: 2,3-Dihydroxypropyl 4-hydroxybenzyl alcohol.

    Substitution: Various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

2,3-Dihydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and ethers.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.

    Medicine: Explored for its potential use in drug formulations, particularly in the development of prodrugs that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing and preservative properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: The parent compound, known for its use as a preservative (paraben).

    2,3-Dihydroxypropyl benzoate: Similar structure but lacks the hydroxyl group on the benzene ring.

    Glycerol esters: Compounds like glycerol monostearate, which have similar ester linkages but different functional groups.

Uniqueness

2,3-Dihydroxypropyl 4-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological properties. Its ability to act as both a hydrophilic and hydrophobic molecule makes it versatile in various applications, particularly in formulations requiring amphiphilic properties.

Properties

IUPAC Name

2,3-dihydroxypropyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-5-9(13)6-15-10(14)7-1-3-8(12)4-2-7/h1-4,9,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLWPNKOAQTBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918028
Record name 2,3-Dihydroxypropyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93778-15-5
Record name Benzoic acid, 4-hydroxy-, 2,3-dihydroxypropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93778-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl 4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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